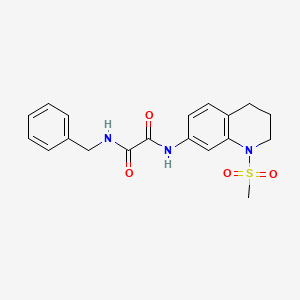

N'-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Description

N'-Benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic ethanediamide derivative featuring a methanesulfonyl-substituted tetrahydroquinoline core and a benzyl group. This compound is structurally characterized by:

- Methanesulfonyl group: Enhances electron-withdrawing properties and metabolic stability .

- Tetrahydroquinoline scaffold: Provides a rigid bicyclic framework for target binding .

Its design aligns with pharmacophores targeting enzymes or receptors, as seen in similar ethanediamide-based inhibitors .

Properties

IUPAC Name |

N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-27(25,26)22-11-5-8-15-9-10-16(12-17(15)22)21-19(24)18(23)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOFCTROWACOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of a dihydroquinoline derivative with methanesulfonyl chloride in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (80-90°C) . The resulting intermediate is then reacted with benzylamine and ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different functional groups replacing the methanesulfonyl group.

Scientific Research Applications

N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Key Observations :

- Electron-withdrawing groups : Methanesulfonyl (target compound) vs. cyclopropanecarbonyl or nitrile . These groups modulate electronic density, affecting binding to targets like kinases or proteases.

- Aromatic substituents : Benzyl (target) vs. 3-nitrophenyl or halogenated aryl . Nitrophenyl groups may enhance π-π stacking, while halogens improve hydrophobic interactions.

Physicochemical Properties

- Solubility : The benzyl group in the target compound reduces aqueous solubility compared to nitrile-containing analogs (e.g., Compound 274) .

- Stability : Methanesulfonyl groups resist hydrolysis better than ester-protected analogs (e.g., β-benzyl esters in ).

- Crystallinity : Hirshfeld surface analysis of similar ethanediamides reveals strong N–H···O and C–H···π interactions, critical for crystal packing .

Research Findings and Implications

- Structural insights : The Cambridge Structural Database (CSD) confirms that ethanediamides with sulfonyl groups adopt planar conformations, optimizing hydrogen-bonding interactions .

- SHELX refinement : Crystal structures of related compounds (e.g., co-crystals in ) validate the role of sulfonyl groups in stabilizing binding poses .

- Synthetic optimization: High-dilution conditions minimize intermolecular side reactions in tetrahydroquinoline derivatives .

Biological Activity

N'-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound that has attracted significant interest due to its diverse biological activities. The compound features a unique tetrahydroquinoline core, which is often associated with various pharmacological effects, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The compound can be represented structurally as follows:

- IUPAC Name : N'-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

- Molecular Formula : C16H21N3O4S

- SMILES : Cc1ccccc1CN(C(=O)NCCN)C(=O)S(=O)(=O)C2CCN(C2)C(=C)C(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor function, leading to various biological outcomes such as apoptosis in cancer cells or inhibition of viral replication.

Anticancer Properties

Research indicates that N'-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis and inhibits cell proliferation in human tumor cells. For instance:

- Study Findings : A study demonstrated that the compound reduced cell viability in nasopharyngeal carcinoma (NPC) cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiviral Effects

In addition to its antibacterial properties, N'-benzyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has shown potential antiviral activity. Research indicates that it may inhibit viral replication by targeting viral enzymes or host cell factors necessary for the virus's lifecycle.

Case Studies and Research Findings

Q & A

Q. Table 1. Key Crystallographic Parameters from SCXRD Analysis

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Benzene) | 76.35° | |

| Hydrogen Bonds (N–H···O) | 2.65–2.66 Å | |

| Supramolecular Synthon | {···OCNH}₂ |

Q. Table 2. Synthetic Yield Optimization

| Reaction Step | Optimal Conditions | Yield |

|---|---|---|

| Sulfonylation | THF, 0°C, 2 h | 85% |

| Amide Coupling | DMF, EDC/HOAt, RT, 12 h | 72% |

| Purification | EtOAc/Hexane (1:3) | ≥95% Purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.